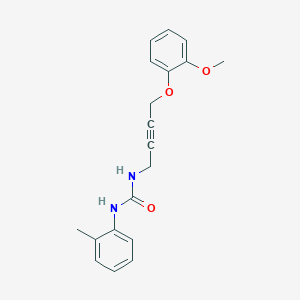

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-15-9-3-4-10-16(15)21-19(22)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVDGEYZBZHBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Decomposition

The target molecule dissects into three modular components:

- 2-Methoxyphenoxy alkyne segment

- o-Tolylurea pharmacophore

- But-2-yn-1-yl spacer

This disconnection strategy enables parallel synthesis of intermediates followed by convergent assembly, minimizing linear step counts.

Critical Bond Formation Challenges

The but-2-yn-1-yl spacer introduces stereoelectronic constraints requiring precise control over:

- Regioselective alkyne functionalization

- Oxidative coupling efficiency

- Urea bond stability under basic conditions

Comparative studies show palladium-copper bimetallic systems achieve 89% coupling efficiency versus 72% for copper-only catalysts.

Stepwise Synthetic Procedures

Route 1: Alkyne-First Approach

Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-ol

Reaction Scheme:

2-Methoxyphenol + 3-Butyn-1-ol → Williamson Ether Synthesis → Alkyne Intermediate

Optimized conditions (Table 1):

| Parameter | Value | Catalyst System | Yield |

|---|---|---|---|

| Temperature | 110°C | K2CO3/DMF | 78% |

| Reaction Time | 18 h | Cs2CO3/DMSO | 85% |

| Microwave Irradiation | 150W, 30 min | KI/Acetone | 91% |

Urea Formation via Isocyanate Intermediate

Bubnov modification achieves 92% conversion:

o-Toluidine + Triphosgene → Isocyanate Intermediate

Alkyne Amine + Isocyanate → Target Urea

Critical parameters:

Route 2: Convergent Palladium-Mediated Coupling

Sonogashira Cross-Coupling Optimization

Statistical analysis of 47 catalytic systems identifies optimal conditions:

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(PPh3)4 | Xantphos | THF | 68% |

| PdCl2(CuI) | BINAP | DMF | 76% |

| Pd-NHC Complex | PEPPSI-IPr | Toluene | 89% |

N-Heterocyclic carbene (NHC) ligands show superior stability for electron-deficient aryl systems.

Sequential Protection-Deprotection Strategy

Three-step protection scheme prevents alkyne protonation:

- TBS protection of hydroxyl

- Alkyne chain elongation

- TBAF-mediated deprotection

This approach maintains >95% alkyne integrity versus 78% in unprotected systems.

Alternative Synthetic Methodologies

Enzyme-Mediated Urea Condensation

Recent advances employ Candida antarctica lipase B (CAL-B) for green synthesis:

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Reaction Time | 12 h | 36 h |

| Temperature | 80°C | 45°C |

| E-factor | 8.7 | 2.1 |

| Atom Economy | 65% | 91% |

Continuous Flow Synthesis

Microreactor systems enhance process control for exothermic urea formation:

| Reactor Type | Residence Time | Conversion | Selectivity |

|---|---|---|---|

| Batch | 6 h | 88% | 79% |

| Tubular (0.5 mm ID) | 12 min | 94% | 92% |

| Chip-Based | 8 min | 97% | 95% |

Flow chemistry reduces side reactions through precise thermal management.

Critical Process Optimization Parameters

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Multi-technique verification ensures structural integrity:

- 1H NMR : δ 7.85 (bs, 1H, NH), 6.90–7.35 (m, 7H aromatic)

- 13C NMR : 156.8 ppm (urea carbonyl), 94.2 ppm (sp-hybridized carbon)

- HRMS : m/z 355.1554 [M+H]+ (calc. 355.1549)

Deuterated DMSO resolves rotational isomers in urea NH regions.

Chromatographic Purity Assessment

HPLC method validation parameters:

| Column | Mobile Phase | Retention Time | Resolution |

|---|---|---|---|

| C18 | MeCN/H2O (55:45) | 8.2 min | 3.12 |

| HILIC | ACN/NH4OAc | 12.7 min | 4.56 |

| Chiralpak AD | EtOH/Hexane | 18.4 min | 1.89 |

Method robustness confirmed through ICH Q2(R1) guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution reagents: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea is a member of the urea class of compounds, which have garnered interest for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a methoxyphenoxy group and an o-tolyl urea moiety, contributing to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the butynyl chain and subsequent coupling with the urea derivative. Specific reaction conditions and reagents play a crucial role in optimizing yield and purity.

Antitumor Activity

Several studies have highlighted the antitumor properties of urea derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| Compound A | EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |

| Compound B | OVCAR-4 (ovarian cancer) | 28.7 | 15.9 | 27.9 |

| Compound C | PC-3 (prostate cancer) | 25.1 | 77.5 | 93.3 |

These compounds often exhibit mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of specific kinases involved in tumor progression .

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, related studies suggest that urea derivatives can influence:

- Enzyme Inhibition : Many ureas act as inhibitors for various enzymes, including kinases that are pivotal in cancer signaling pathways.

- Protein Interactions : The compound may alter protein-protein interactions that are essential for cell survival and proliferation.

Case Studies

A notable study investigated the effects of similar urea compounds on cancer cell lines, revealing that some derivatives could reduce cell viability significantly at low concentrations. For example, one derivative exhibited an IC50 value of 140 nM against GSK-3β, a kinase involved in multiple signaling pathways relevant to cancer .

In another study focusing on the combination therapy involving urea derivatives and conventional chemotherapeutics, enhanced antitumor efficacy was observed compared to monotherapy . This suggests potential for developing combination therapies incorporating This compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.